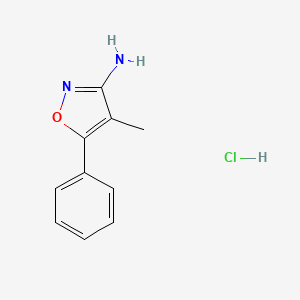![molecular formula C15H15F2N3O2 B2679356 2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1775400-60-6](/img/structure/B2679356.png)
2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid” are not available, 2,4-Difluorobenzylamine, a related compound, has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Scientific Research Applications
Stereoselective Synthesis and Structural Analysis
The synthesis of fluorinated amino carboxylic acid derivatives, including structures similar to 2-[(2,4-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid, has been explored for their incorporation into various molecular frameworks. These compounds, such as the fluoro-β-amino acid residues, have been integrated into pyrimidinones and cyclic β-peptides, allowing for detailed structural analyses, including bond lengths and angles, which are crucial for understanding molecular interactions and functions (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
Cocrystal Formation with Carboxylic Acids
Research has also been conducted on the formation of cocrystals involving pyrimidine derivatives and various carboxylic acids. These studies are significant in understanding the intermolecular interactions and hydrogen bonding patterns, which are vital for pharmaceutical and material science applications. The cocrystals demonstrate diverse arrangements based on hydrogen bonding with carboxyl groups, forming structures like large cage-like tetrameric units and chain-like arrangements (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Application in Medicinal Chemistry
The structural motif of this compound is analogous to various compounds synthesized for their potential in medicinal chemistry. For instance, compounds containing the difluorobenzene moiety have been synthesized for their cytotoxic activities and evaluated for potential therapeutic applications in treating conditions like cancer (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Chemical Modification and Functionalization
The difluorobenzyl group, a part of the chemical structure , has been studied in the context of chemical reactivity and functionalization. These studies provide insights into the chemical behavior of such compounds under different conditions, contributing to the field of synthetic organic chemistry and material science (Heiss, Marzi, & Schlosser, 2003).
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-8(2)13-11(14(21)22)7-19-15(20-13)18-6-9-3-4-10(16)5-12(9)17/h3-5,7-8H,6H2,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEHFCFJKCUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)




![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)
![ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B2679292.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2679293.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
